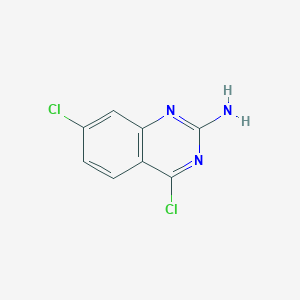

4,7-Dichloroquinazolin-2-amine

Description

Context of Quinazoline (B50416) Derivatives in Contemporary Chemical and Biological Research

Quinazolines, bicyclic aromatic heterocycles composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, are of considerable interest due to their diverse biological properties. pnrjournal.comnih.gov The quinazoline nucleus is a common feature in numerous pharmacologically active compounds, exhibiting a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govresearchgate.netdntb.gov.uanih.gov This has led to extensive research into the synthesis and functionalization of quinazoline derivatives to explore their therapeutic potential. The versatility of the quinazoline scaffold allows for the introduction of various functional groups, which can modulate the biological activity of the resulting molecules. mdpi.com

Strategic Importance of 4,7-Dichloroquinazolin-2-amine within Heterocyclic Chemistry

Within the vast family of quinazoline derivatives, this compound holds a position of strategic importance. The presence of two reactive chlorine atoms at positions 4 and 7 allows for selective nucleophilic substitution reactions. This regioselectivity is a key feature that medicinal chemists exploit to build molecular complexity and synthesize libraries of compounds for biological screening. The chlorine at the 4-position is particularly susceptible to nucleophilic attack, a characteristic that is extensively utilized in the synthesis of various 4-aminoquinazoline derivatives. nih.gov The amino group at the 2-position provides another site for modification, further enhancing the compound's versatility as a synthetic intermediate.

Historical and Current Research Trajectories Involving the 4,7-Dichloroquinazoline (B1295908) Scaffold

Historically, research on quinazolines has been driven by the discovery of their potent biological activities. This has led to the development of several approved drugs containing the quinazoline core. nih.gov Current research continues to build on this foundation, with a significant focus on developing new synthetic methodologies and exploring novel applications of quinazoline derivatives. The 4,7-dichloroquinazoline scaffold, in particular, is a key intermediate in the synthesis of targeted therapies, including kinase inhibitors for cancer treatment. nbinno.com Ongoing studies are exploring the synthesis of novel derivatives of this compound and evaluating their potential in various therapeutic areas, underscoring the enduring importance of this scaffold in medicinal chemistry. nih.gov

Properties

Molecular Formula |

C8H5Cl2N3 |

|---|---|

Molecular Weight |

214.05 g/mol |

IUPAC Name |

4,7-dichloroquinazolin-2-amine |

InChI |

InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H2,11,12,13) |

InChI Key |

MJTPWERTWXXQNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(N=C2Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,7 Dichloroquinazolin 2 Amine and Its Precursors

Established Synthetic Routes and Reaction Parameters

Traditional synthetic routes are well-documented, providing reliable methods for the laboratory-scale production of 4,7-dichloroquinazolin-2-amine and its essential precursors. These methods often involve high temperatures and strong reagents to facilitate the necessary chemical transformations.

The formation of the quinazoline (B50416) ring itself involves cyclization reactions that are fundamentally driven by nucleophilic attack. For instance, in syntheses starting from anthranilic acid derivatives, an intramolecular nucleophilic attack by a nitrogen atom on a carbonyl or imine carbon is a key ring-closing step.

However, in the context of producing this compound, the most critical nucleophilic substitution is the final step: the introduction of the 2-amino group. This is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction on a 2,4,7-trichloroquinazoline (B1295576) intermediate. The chlorine atom at the 2-position is susceptible to displacement by a nucleophile like ammonia (B1221849) due to the electron-withdrawing effects of the nitrogen atoms in the pyrimidine (B1678525) ring and the chlorine atoms at positions 4 and 7. Treatment with aqueous or gaseous ammonia, often at elevated temperatures (120–150°C) in a sealed vessel, facilitates the selective replacement of the 2-chloro group to yield the final product.

A milder alternative for this amination is the Palladium-catalyzed Buchwald-Hartwig amination, which allows the reaction to proceed under less harsh conditions. This method uses a palladium catalyst, such as Pd(OAc)₂, in combination with a specialized ligand like Xantphos and a base to couple an amine source with a halo-quinazoline precursor.

The synthesis of this compound relies on specific precursors. The most direct precursor for the final amination step is 4,7-dichloroquinazoline (B1295908) . A widely reported method to obtain this intermediate involves the chlorination of 7-chloro-4-quinazolinol (also known as 7-chloro-3H-quinazolin-4-one). chemicalbook.com This reaction is typically performed by heating the quinolinol with excess phosphorus oxychloride (POCl₃), which serves as both the reagent and the solvent, to replace the hydroxyl group at the 4-position with a chlorine atom, achieving high yields. chemicalbook.com

Alternative routes can begin with more fundamental building blocks, such as 2-amino-4-chlorobenzoic acid or its amide derivative. chemicalbook.com These starting materials can be cyclized and subsequently chlorinated to form the 4,7-dichloroquinazoline skeleton.

It is important to distinguish the key precursor, 4,7-dichloroquinazoline, from the similarly named 4,7-dichloroquinoline (B193633) . wikipedia.org While both are chlorinated heterocyclic compounds, they belong to different structural classes (quinazoline has two nitrogen atoms in its heterocyclic ring, while quinoline (B57606) has one). 4,7-dichloroquinoline is a well-known intermediate in the synthesis of antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine (B89500) and is typically synthesized from 3-chloroaniline. wikipedia.orgorgsyn.orgnih.gov It is not a direct starting material for the synthesis of this compound.

The choice of catalysts and reagents is paramount for maximizing the yield and purity of this compound.

For the conversion of 7-chloro-4-quinazolinol to 4,7-dichloroquinazoline, phosphorus oxychloride (POCl₃) is the key reagent, effectively acting as a dehydrating and chlorinating agent. chemicalbook.com

In the subsequent amination step, various reagents and catalysts can be employed:

Ammonia (NH₃) : Used in excess in either aqueous or gaseous form for direct SNAr reactions. High temperatures are often required.

Palladium Catalysts : For Buchwald-Hartwig amination, a combination of a palladium source like Palladium(II) acetate (B1210297) (Pd(OAc)₂) and a bulky phosphine (B1218219) ligand such as Xantphos is used. This catalytic system enables the C-N bond formation under milder conditions than traditional SNAr.

Copper Catalysts : Copper salts, such as Cu(OAc)₂ and CuI, have been used to catalyze the synthesis of the quinazoline core from various precursors, such as 2-aminobenzaldehydes and amidines. mdpi.com These catalysts facilitate C-N bond formation and cyclization steps. mdpi.com

Lewis Acids : Catalysts like AlCl₃ and solid acid catalysts such as titanium sulfate (B86663) nanoparticles (SO₄²⁻/TiO₂) have been shown to efficiently promote the synthesis of quinazoline derivatives. jsynthchem.com

The table below summarizes key reagents and their roles in established synthetic routes.

| Step | Reagent/Catalyst | Function | Typical Conditions | Reference |

| Chlorination | Phosphorus oxychloride (POCl₃) | Converts 4-hydroxyl group to 4-chloro group | Neat POCl₃, 100°C | chemicalbook.com |

| Amination (SNAr) | Ammonia (NH₃) | Nucleophile to introduce 2-amino group | Dioxane or water, 120-150°C, sealed tube | |

| Amination (Buchwald-Hartwig) | Pd(OAc)₂ / Xantphos | Catalyst system for C-N bond formation | Toluene (B28343), 100°C | |

| Ring Formation | Copper(I) Iodide (CuI) | Catalyst for tandem cyclization | 1,2-DCB, 110°C | mdpi.com |

Advanced Synthetic Strategies and Process Optimizations

To improve efficiency, reduce waste, and accelerate the discovery of new derivatives, modern synthetic strategies are increasingly being applied to the synthesis of quinazolines.

Solid-phase synthesis is a powerful technique for generating large libraries of related compounds for high-throughput screening in drug discovery. benthamscience.com In this method, a starting material is chemically anchored to an insoluble polymer resin. Subsequent reactions are carried out on the resin-bound substrate, and excess reagents and by-products are easily removed by simple filtration and washing.

This approach is highly adaptable for creating diverse quinazoline derivatives. For example, a resin-bound primary amine can be used to build the quinazoline-2,4-dione scaffold, which can then be further modified. benthamscience.com By applying this logic, one could envision a solid-phase route to analogs of this compound where a suitable precursor is attached to the solid support, followed by sequential chemical modifications to build the final molecule. This strategy allows for the rapid and efficient production of many distinct derivatives in parallel, which is a significant advantage for medicinal chemistry programs. benthamscience.com

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. frontiersin.org By using microwave irradiation instead of conventional heating, reaction times can often be dramatically reduced from hours to minutes, and in many cases, product yields are improved. frontiersin.orgnih.gov The heating mechanism involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. frontiersin.org

This technology has been successfully applied to the synthesis of quinazolines and quinazolinones. rsc.orgvanderbilt.edursc.org Key applications include:

Rapid Cyclization: Microwave irradiation can facilitate the crucial ring-closing step in quinazoline synthesis, enabling access to scaffolds that are difficult to form under conventional heating. vanderbilt.edu

Catalyst Enhancement: The efficiency of metal-catalyzed reactions, such as those using iron or copper catalysts, can be enhanced under microwave conditions. rsc.orgrsc.org For example, an iron-catalyzed cyclization to form quinazolinones has been shown to be rapid and high-yielding in water when assisted by microwaves. rsc.org

Solvent-Free Reactions: Microwaves can promote reactions under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. nih.gov

The table below highlights the advantages of microwave-assisted synthesis compared to conventional heating for quinazoline production.

| Synthesis Method | Reaction Time | Yield | Key Advantages | Reference |

| Conventional Heating | Several hours to days | Moderate to Good | Standard laboratory technique | nih.gov |

| Microwave Irradiation | Minutes to a few hours | Good to Excellent | Reduced reaction time, higher yields, energy efficiency, potential for solvent-free conditions | frontiersin.orgnih.govrsc.org |

Regioselective Synthesis of Quinazoline Derivatives

The synthesis of substituted quinazolines, such as this compound, often relies on controlling the regioselectivity of substitution reactions on the quinazoline core. Nucleophilic Aromatic Substitution (SNAr) is a primary method employed for this purpose, particularly when starting with di- or tri-substituted quinazoline precursors. nih.gov

Scientific literature extensively reports that for 2,4-dichloroquinazoline (B46505) precursors, SNAr reactions with a variety of nucleophiles—including aliphatic amines, anilines, and benzylamines—demonstrate consistent regioselectivity for substitution at the 4-position of the quinazoline ring. nih.gov This chemical behavior is widely exploited in the synthesis of bioactive molecules, leading to the formation of 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines. nih.gov The preferential reactivity at the C4 position is a key principle guiding the synthetic strategy for many quinazoline derivatives.

In the context of synthesizing compounds like this compound, this inherent regioselectivity must be managed. One theoretical pathway involves starting with a 2,4,7-trichloroquinazoline intermediate. In such a molecule, the electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the pyrimidine ring activates the C2 and C4 positions for nucleophilic attack. Following the established pattern, the C4 position would be the most likely site for initial substitution. However, to achieve the desired 2-amino substitution, the reaction can be directed towards the C2 position. This can be accomplished by treating 4,7-dichloroquinazoline with an aminating agent. The chlorine atoms at positions 4 and 7 have an electron-withdrawing effect that facilitates a Nucleophilic Aromatic Substitution (SNAr) at the 2-position.

Alternative strategies involve multi-step syntheses where the substitution pattern is built sequentially. For example, the reaction of methyl anthranilates with N-arylcyanamides can lead to different regioisomers of aminoquinazolin-4-ones depending on the reaction conditions, highlighting the fine control that can be exerted over the final substitution pattern. nih.gov

Considerations for Scalable Synthesis and Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound and its precursors requires robust, high-yield, and economically viable processes. A critical intermediate in this pathway is 4,7-dichloroquinazoline.

A widely reported and scalable method for producing this intermediate is the chlorination of 7-chloro-4-quinazolinol using an excess of phosphorus oxychloride (POCl₃). chemicalbook.com This reaction is typically performed at elevated temperatures (e.g., 100°C) and results in a high yield of 94.8%, making it suitable for large-scale manufacturing. chemicalbook.com The workup procedure, which involves co-concentration with toluene to remove residual POCl₃, is a standard and practical technique in industrial chemical production. chemicalbook.com The successful large-scale preparation of the related compound 4,7-dichloroquinoline, used in the production of antimalarial drugs, demonstrates the feasibility of industrial processes for chlorinated heterocyclic compounds. wikipedia.orgorgsyn.org

The subsequent introduction of the amino group at the C2-position presents further scalability challenges. One proposed method is the treatment of a 2,4,7-trichloroquinazoline intermediate with ammonia. This reaction typically requires high temperatures (120–150°C) and is conducted in a sealed vessel to maintain pressure, necessitating specialized industrial reactors capable of handling such conditions safely.

An alternative, milder approach is the palladium-catalyzed Buchwald-Hartwig amination. While this method avoids the harsh conditions of high-temperature amination, the use of expensive palladium catalysts and specialized ligands like Xantphos can significantly increase production costs, which is a major consideration for industrial-scale synthesis. Therefore, a thorough cost-benefit analysis is essential when choosing between a high-pressure/high-temperature process and a catalyst-driven one for industrial production.

Table 1: Comparison of Synthetic Methods for Key Intermediates

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| POCl₃ Chlorination | 7-Chloro-4-quinazolinol | POCl₃ | 94.8% chemicalbook.com | High yield; straightforward workup chemicalbook.com | Requires high-temperature conditions chemicalbook.com |

| SNAr Amination | 2,4,7-Trichloroquinazoline | NH₃ (gaseous or in dioxane) | ~70–80% (extrapolated) | Direct substitution | Intermediate synthesis not widely reported; requires high temperature and pressure |

| Buchwald-Hartwig Amination | 2-Bromo-4,7-dichloroquinazoline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | ~65% (extrapolated) | Mild reaction conditions | High cost of catalyst and ligands; multi-step synthesis |

Chemical Reactivity and Derivatization Pathways of 4,7 Dichloroquinazolin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Chlorine-Substituted Positions

The chlorine atoms at positions 4 and 7 of the quinazoline (B50416) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of functionalities, significantly expanding the molecular diversity achievable from this starting material.

Regioselectivity of Substitutions at the Quinazoline Nucleus (Positions 4 and 7)

A critical aspect of the SNAr reactions on dichlorinated quinazolines is the regioselectivity, which dictates which chlorine atom is preferentially replaced. In the case of 2,4-dichloroquinazoline (B46505), substitution is well-documented to occur selectively at the 4-position. mdpi.comresearchgate.netnih.gov This preference is attributed to the electronic properties of the quinazoline ring system. mdpi.comresearchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), have provided insights into this regioselectivity. mdpi.comresearchgate.netnih.gov These calculations reveal that the carbon atom at the 4-position of the 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. mdpi.comresearchgate.netnih.gov The activation energy for nucleophilic attack at the 4-position is calculated to be lower than at the 2-position, further supporting the observed regioselectivity. mdpi.comresearchgate.netnih.gov

While the regioselectivity of 2,4-dichloroquinazolines is well-established, the presence of the 2-amino group and the 7-chloro substituent in 4,7-dichloroquinazolin-2-amine can influence the reaction's course. The electron-donating nature of the amino group can affect the electrophilicity of the C4 position. Nevertheless, the substitution pattern generally favors reaction at the 4-position under controlled conditions.

The following table summarizes the typical regioselectivity observed in the SNAr reactions of related dichlorinated heterocyclic systems.

| Reactant | Nucleophile | Position of Substitution | Reference |

| 2,4-Dichloroquinazoline | Amines | 4-position | mdpi.comresearchgate.netnih.gov |

| 2,4-Dichloropyrimidine | Amines | 4-position (generally) | wuxiapptec.com |

| 2-MeSO2-4-chloropyrimidine | Amines | 4-position | wuxiapptec.com |

| 2-MeSO2-4-chloropyrimidine | Alkoxides | 2-position | wuxiapptec.com |

It is important to note that factors such as the nature of the nucleophile, solvent, and reaction temperature can influence the regiochemical outcome. researchgate.netwuxiapptec.com For instance, in some dichloropyrimidine systems, strong electron-donating groups on the ring can lead to substitution at the 2-position. wuxiapptec.com

Reactivity of the Amine Functionality at Position 2

The amine group at the 2-position of this compound also possesses nucleophilic character and can participate in various chemical transformations. mnstate.edu However, its reactivity is generally lower compared to a simple aniline (B41778) due to the electron-withdrawing nature of the quinazoline ring system.

The primary amine can undergo reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides. This reaction typically requires a base to neutralize the HCl byproduct. mnstate.edu

Alkylation: Although less common and potentially leading to polyalkylation, the amine can be alkylated under specific conditions. mnstate.edu

Condensation: Reaction with aldehydes and ketones to form Schiff bases.

The presence of the electron-donating amino group can also influence the reactivity of the quinazoline core itself. For example, it can slow down or even inhibit further SNAr reactions on the ring by donating electron density. nih.gov

Oxidative and Reductive Transformations of the Quinazoline Core

The quinazoline ring system can undergo both oxidation and reduction reactions, leading to a variety of derivatives. The specific outcome of these reactions depends on the reagents and conditions employed.

Oxidation can lead to the formation of N-oxides or other oxidized species. The susceptibility to oxidation can be influenced by the substituents present on the ring.

Reduction of the quinazoline core can also be achieved. For instance, catalytic hydrogenation can lead to the saturation of the heterocyclic ring. Selective reduction of a nitro group to an amine is a common transformation in the synthesis of quinazoline derivatives. libretexts.org The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the chloro substituents.

Condensation Reactions and Formation of Related Heterocycles

Condensation reactions are a valuable tool for extending the molecular framework of this compound. These reactions typically involve the amino group at position 2 reacting with a bifunctional electrophile to form a new heterocyclic ring fused to the quinazoline core.

For example, condensation with α,β-unsaturated carbonyl compounds or β-ketoesters can lead to the formation of fused pyrimidine (B1678525) or other heterocyclic systems. The reaction of the 2-amino group with reagents like diethyl oxalate (B1200264) can also be used to construct fused ring systems. researchgate.net These transformations are instrumental in creating tricyclic and tetracyclic structures with potential biological activity. acs.org

Strategic Utility as a Synthetic Intermediate for Complex Molecular Architectures

The multifaceted reactivity of this compound makes it a highly valuable intermediate in the synthesis of complex molecules. Its ability to undergo regioselective SNAr reactions at the 4-position allows for the introduction of a diverse range of substituents, which can be further modified. The 2-amino group serves as a handle for subsequent transformations, including the construction of fused heterocyclic rings. acs.org

This strategic utility is particularly evident in the field of medicinal chemistry, where the quinazoline scaffold is a common feature in many biologically active compounds. The ability to systematically modify the this compound core allows for the generation of libraries of compounds for screening and lead optimization.

Detailed Mechanistic Investigations of Reaction Pathways

The mechanism of nucleophilic aromatic substitution on the quinazoline ring has been a subject of detailed investigation. researchgate.net As previously mentioned, DFT calculations have been instrumental in explaining the regioselectivity of these reactions. mdpi.comresearchgate.netnih.gov The SNAr mechanism proceeds through a two-step addition-elimination pathway.

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom (typically C4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group (chloride ion) is expelled, restoring the aromaticity of the quinazoline ring and yielding the substituted product.

The rate-determining step can vary depending on the specific reactants and conditions. Mechanistic studies often involve kinetic analysis and the use of computational chemistry to model the transition states and intermediates. researchgate.net These investigations are crucial for understanding and predicting the outcome of these reactions, enabling chemists to design more efficient and selective synthetic routes.

Computational Chemistry and Molecular Modeling Studies of 4,7 Dichloroquinazolin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic and Structural Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study quinazoline (B50416) derivatives to understand their geometry, electronic properties, and reactivity. researchgate.netnih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed picture of the molecule's behavior at the atomic level. researchgate.netnih.gov

The electronic structure of 4,7-dichloroquinazolin-2-amine is characterized by the presence of a quinazoline core, substituted with two chlorine atoms and an amine group. The distribution of electron density across the molecule is a key determinant of its chemical behavior. DFT calculations can be used to compute various electronic properties, including molecular electrostatic potential (MEP), which helps in identifying the electron-rich and electron-deficient regions of the molecule. researchgate.net

In related quinazoline systems, the nitrogen atoms of the quinazoline ring and the exocyclic amine group are typically electron-rich regions, making them susceptible to electrophilic attack. Conversely, the carbon atoms attached to the electronegative chlorine and nitrogen atoms would be relatively electron-deficient. The chlorine atoms at positions 4 and 7 significantly influence the electronic landscape of the molecule through their inductive electron-withdrawing effects.

Table 1: Representative Electronic Properties of a Quinazoline Derivative from DFT Calculations (Note: This table is illustrative and based on general findings for similar quinazoline structures, not specific experimental data for this compound.)

| Property | Value |

| Dipole Moment (Debye) | ~3-5 |

| Mulliken Atomic Charges (e) | |

| N1 | -0.5 to -0.7 |

| C2 | +0.6 to +0.8 |

| N3 | -0.5 to -0.7 |

| C4 | +0.3 to +0.5 |

| C7 | +0.1 to +0.2 |

| Cl (at C4) | -0.1 to -0.2 |

| Cl (at C7) | -0.1 to -0.2 |

| N (amino) | -0.8 to -1.0 |

Data is synthesized from general principles and findings in computational studies of substituted quinazolines.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. libretexts.org The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. ajchem-a.com

For quinazoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the quinazoline ring and the amino substituent. The LUMO, on the other hand, is typically distributed over the pyrimidine (B1678525) ring, particularly the carbon atoms susceptible to nucleophilic attack. nih.gov In 2,4-dichloroquinazoline (B46505), for instance, DFT calculations have shown that the C4 position has a larger LUMO coefficient, making it more prone to nucleophilic substitution than the C2 position. nih.gov This is a crucial insight for synthetic chemists looking to perform regioselective reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Dichloroquinazoline Derivative (Note: These values are representative and intended to illustrate the application of FMO theory.)

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Values are based on typical ranges observed in DFT studies of similar chloro-substituted quinazolines. ajchem-a.com

DFT calculations can also be used to predict various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, for a given molecule and its reactions. mdpi.comresearchgate.net These calculations are crucial for understanding the stability of different conformations and for predicting the feasibility and spontaneity of chemical reactions. For example, by calculating the energies of reactants, transition states, and products, the activation energy and reaction enthalpy for a particular synthetic step can be determined. nih.gov This information is invaluable for optimizing reaction conditions.

In the context of this compound, DFT could be employed to study the thermodynamics of its synthesis or its potential metabolic pathways. For instance, the relative stabilities of different tautomeric forms of the 2-amino group could be assessed.

Table 3: Sample Calculated Thermodynamic Parameters at 298.15 K (Note: This table provides an example of the types of thermodynamic data that can be generated through DFT calculations.)

| Parameter | Value |

| Enthalpy (kcal/mol) | Varies with reference state |

| Gibbs Free Energy (kcal/mol) | Varies with reference state |

| Entropy (cal/mol·K) | ~80-100 |

These are generalized values and would need to be specifically calculated for this compound.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological macromolecule. nih.gov For a molecule like this compound, MD simulations can reveal how it behaves in an aqueous solution, how it might approach a binding site, and the stability of its interactions once bound. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor interactions. nih.gov Quinazoline derivatives are known to inhibit various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), by competing with ATP for its binding site. nih.govresearchgate.net

Docking studies can generate a scoring function to rank different binding poses, with lower scores typically indicating more favorable interactions. These studies can guide the design of more potent and selective inhibitors by suggesting modifications to the ligand that would enhance its interactions with the target. colab.ws

Table 4: Representative Molecular Docking Results for a Quinazoline Ligand with a Kinase Target (Note: This table is a hypothetical representation of docking results.)

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| EGFR Kinase Domain | -8.0 to -10.0 | Met793, Thr790, Cys797 |

| VEGFR-2 Kinase Domain | -7.5 to -9.5 | Cys919, Asp1046, Glu917 |

Interacting residues and scores are based on published docking studies of similar quinazoline-based inhibitors and are for illustrative purposes. nih.govnih.gov

Elucidation of Key Intermolecular Interactions

Computational modeling is a powerful tool for elucidating the complex network of intermolecular interactions between a molecule and its biological target. For quinazoline derivatives, techniques like molecular docking are frequently employed to predict the binding orientation and affinity within a protein's active site. nih.govresearchgate.net These simulations reveal key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the ligand-receptor complex.

In the context of substituted quinazolines, the nature and position of substituents dramatically influence these interactions. For instance, studies on various quinazoline derivatives have highlighted several key interaction types:

Hydrogen Bonding: The nitrogen atoms within the quinazoline core and the exocyclic amine group of a compound like this compound are potential hydrogen bond donors and acceptors. Molecular docking studies on related thioxoquinazolines have shown hydrogen bond formation between the quinazoline moiety and amino acid residues like Gln131 and Asp145 in the active site of cyclin-dependent kinase 2 (CDK2). nih.gov

Hydrophobic and van der Waals Interactions: The bicyclic quinazoline ring system provides a significant hydrophobic surface that can engage in van der Waals and hydrophobic interactions with nonpolar residues in a binding pocket. In docking studies of some quinazolinone derivatives with the Epidermal Growth Factor Receptor (EGFR), pi-alkyl and hydrophobic interactions were observed with residues such as Leu694, Val702, and Ala719. abap.co.in

Arene-Cation Interactions: The aromatic nature of the quinazoline ring allows for favorable arene-cation or pi-pi stacking interactions with complementary amino acid residues. Docking of a thioxoquinazoline derivative into the CDK2 binding pocket revealed an arene-cation interaction with Lys129. nih.gov

Halogen Bonds: The chlorine atoms at positions 4 and 7 of this compound could potentially participate in halogen bonding, an often-underappreciated but significant non-covalent interaction where the halogen acts as an electrophilic center.

The following table summarizes representative intermolecular interactions identified through molecular docking for various quinazoline scaffolds, illustrating the types of interactions that would be investigated for this compound.

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Quinazolinone-benzyl piperidine | EGFR | Asp831, Leu694, Val702 | Pi-anion, Pi-alkyl, Hydrophobic | abap.co.in |

| 4-Anilinoquinazolines | VEGFR-2 | - | (Docking score indicates strong potential interaction) | journalcra.com |

| Thioxoquinazolines | CDK2 | Lys129, Asp145, Gln131 | Arene-cation, Hydrogen bond | nih.gov |

This table presents data for related quinazoline derivatives to illustrate common interaction types, as specific studies on this compound are not available.

Integration of Computational and Experimental Data in Structure-Function Relationships

A powerful strategy in medicinal chemistry is the integration of computational modeling with experimental results to build robust structure-function or structure-activity relationships (SAR). nih.govnih.gov This approach uses computational data to rationalize experimental observations, such as why certain compounds are more potent than others, and to guide the design of new, more effective molecules. researchgate.netnih.gov

For the quinazoline family of compounds, this integration is common. Typically, a series of related compounds is synthesized and tested for biological activity (e.g., IC50 values against a cancer cell line or enzyme). nih.gov Concurrently, these compounds are analyzed using computational methods.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, which correlate the 3D properties of molecules with their biological activity, are developed for series of quinazoline derivatives to predict the potency of new designs. nih.gov These models generate contour maps that indicate where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease activity, guiding further synthesis.

Molecular Docking and Scoring: The binding poses and docking scores from molecular docking simulations are often correlated with experimentally determined activities. journalcra.com For example, a study on anilinoquinazoline (B1252766) derivatives found that the compound with the best docking score against the VEGFR-2 receptor also exhibited potent cytotoxic activity in vitro. journalcra.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic stability of the ligand-protein complex over time. By calculating the binding free energy (e.g., using MM/GBSA methods), researchers can achieve a more accurate prediction of binding affinity to compare with experimental values. nih.gov

DFT Calculations: Quantum mechanics methods like Density Functional Theory (DFT) are used to calculate electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MESP), and charge distribution. nih.gov These properties help explain the reactivity and interaction potential of the molecule, which can be linked to its biological function.

The table below provides examples of how computational predictions have been correlated with experimental outcomes for various quinazoline analogs.

| Compound Series | Computational Method(s) | Computational Finding | Experimental Result | Reference |

| Quinazoline Derivatives | 3D-QSAR, MD Simulations | VS1 identified as a hit with high predicted pIC50 and stable binding | Validation of a predictive QSAR model for EGFR inhibitors; VS1 proposed as a promising lead | nih.gov |

| 4-Anilinoquinazoline Derivatives | Molecular Docking | Compound PR-6 showed the highest docking score against VEGFR-2 | Compound PR-6 demonstrated the most effective cytotoxic activity against multiple cancer cell lines in vitro | journalcra.com |

| Quinazolinone-pyrimidine Hybrids | Molecular Docking | Compound 6n fit well into the active site of a target protein | Compound 6n showed the highest antiproliferative activity against tested cancer cell lines | nih.gov |

This table illustrates the integration of computational and experimental data for related quinazoline compounds, as specific studies on this compound are not available.

Preclinical Biological Activity and Mechanistic Investigations of 4,7 Dichloroquinazolin 2 Amine Derivatives

Receptor Ligand Binding and Modulation

The quinazoline (B50416) scaffold is a recognized pharmacophore that has been explored for its interaction with various receptors. Derivatives are often synthesized and screened for affinity at specific receptor sites to identify potential therapeutic leads.

Analysis of Specific Receptor Interactions (e.g., 5-HT3 Receptor)

The 5-HT3 receptor, a ligand-gated ion channel, is a significant target for therapeutic drugs, particularly antiemetics used to manage nausea and vomiting. nih.govnih.gov Research into the structure-activity relationships (SAR) of quinazoline-based compounds has identified several derivatives with high affinity for the 5-HT3 receptor.

A notable study identified a 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine as a high-affinity hit from a fragment screen. nih.govacs.org This finding prompted the synthesis and evaluation of a series of related quinazoline compounds to understand the structural requirements for potent 5-HT3 receptor binding. The research utilized 2,4-dichloroquinazoline (B46505) and 2,4,6-trichloroquinazoline (B1310484) as starting materials for chemical synthesis. nih.govacs.org

Key findings from the SAR study on these quinazoline derivatives revealed that:

The nature of the substituent at the 2-position of the quinazoline ring is critical for receptor affinity. Replacing the initial N-methylhomopiperazine group with an N-methylpiperazine moiety led to a significant 16-fold increase in affinity. nih.govacs.org

The chlorine atom's position on the quinazoline ring influences binding. For instance, replacing a 6-chloro substituent with hydrogen resulted in a roughly 5-fold decrease in affinity in certain analogs. nih.gov

These investigations highlight that specific modifications to the quinazoline scaffold can modulate binding affinity to the 5-HT3 receptor, pointing towards a potential for developing potent antagonists from this chemical class. nih.govacs.org

Table 1: Structure-Activity Relationship (SAR) of Quinazoline Derivatives at the 5-HT3A Receptor

| Compound ID | R1 Substituent (Position 2) | R3 Substituent (Position 6) | Affinity (Ki, nM) |

| 1 | N-methylhomopiperazine | Cl | 18 |

| 6 | N-methylpiperazine | Cl | 1.1 |

| 7 | Rigid tertiary amine | Cl | 120 |

| 10 | Flexible tertiary amine | Cl | 1200 |

| 21 | N-methylpiperazine | H | 5.3 |

This table presents a selection of data from a study on quinazoline derivatives to illustrate structure-activity relationships at the 5-HT3A receptor. The parent compound in the study was a 6-chloro-quinazolin-4-amine derivative. Data sourced from nih.govacs.org.

Modulation of Cellular Pathways and Processes (In Vitro Models)

Beyond receptor binding, derivatives of the quinazoline scaffold have been investigated for their ability to influence fundamental cellular processes, including protein homeostasis and programmed cell death, which are often dysregulated in disease states.

Impact on Protein Homeostasis and Degradation Pathways (e.g., ERAD)

The Endoplasmic Reticulum-Associated Degradation (ERAD) pathway is a critical cellular quality control system that identifies and eliminates misfolded proteins from the endoplasmic reticulum. nih.govnih.gov There is currently no publicly available scientific literature specifically detailing the impact of 4,7-dichloroquinazolin-2-amine derivatives on the ERAD pathway or other protein homeostasis mechanisms.

Induction of Apoptotic Signaling Cascades in Cellular Systems

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer therapies function by inducing apoptosis. Studies have shown that compounds with a quinazoline core, specifically quinazolinedione derivatives, can act as potent inducers of apoptosis in cancer cells.

In research focusing on MCF-7 breast cancer cells, certain quinazolinedione derivatives were found to significantly reduce cell viability in a dose-dependent manner. nih.govnih.gov The mechanism of action was determined to be the induction of the intrinsic apoptotic pathway. This was evidenced by key molecular changes within the treated cells:

Upregulation of Caspase-9: Activation of this initiator caspase is a hallmark of the intrinsic apoptotic pathway. nih.govnih.gov

Upregulation of p53: The tumor suppressor protein p53 was increased, which can trigger apoptosis in response to cellular stress. nih.govnih.gov

Downregulation of Bcl-2: The level of this anti-apoptotic protein was reduced, tipping the cellular balance towards cell death. nih.govnih.gov

Downregulation of p-Akt: A decrease in the phosphorylated (active) form of the pro-survival protein Akt was observed. nih.govnih.gov

These findings establish that the quinazoline scaffold, in the form of quinazolinedione derivatives, is a promising basis for developing anticancer agents that function by triggering apoptotic signaling cascades. nih.govnih.gov

Table 2: Effect of Quinazolinedione Derivatives on Apoptotic Proteins in MCF-7 Cells

| Compound Class | Key Protein Modulation | Observed Cellular Outcome |

| Quinazolinedione Derivatives | ↑ Caspase-9 | Induction of intrinsic apoptosis |

| ↑ p53 | ||

| ↓ Bcl-2 | ||

| ↓ p-Akt (Ser473) |

This table summarizes the effects of quinazolinedione derivatives on key proteins involved in the apoptotic pathway in MCF-7 breast cancer cells. Data sourced from nih.govnih.gov.

Antimicrobial and Antiparasitic Efficacy in Preclinical Models

The development of new antimicrobial and antiparasitic agents is a global health priority due to the rise of drug-resistant pathogens. Heterocyclic compounds, including quinazolines, are frequently explored for such activities.

Antimalarial Activity against Parasitic Strains

While the 7-chloroquinoline (B30040) scaffold is the basis for well-known antimalarial drugs like chloroquine (B1663885), it is structurally distinct from the quinazoline ring system. nih.govmdpi.com A thorough review of published scientific literature reveals no specific studies on the antimalarial activity of derivatives of this compound against Plasmodium strains. Therefore, the potential of this specific chemical class in the context of antimalarial drug discovery remains unexplored.

Antibacterial Spectrum and Potency

Research into the antibacterial properties of this compound derivatives has revealed their potential as broad-spectrum agents. For instance, certain quinazolone pyridinium (B92312) derivatives have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. mdpi.com

One notable derivative, a 4-pyridyl derivative (9c), exhibited strong potency against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MICs) of 1 μg/mL. mdpi.com This was reported to be two, four, and four times more active than the commercial antibiotic norfloxacin, respectively. mdpi.com Another derivative, quinazolone pyridinium 19a, demonstrated broad-spectrum activity with MIC values ranging from 0.5–8 μg/mL against all tested strains and was observed to be bactericidal, killing bacteria rapidly. mdpi.com

In a separate study, a series of quinoxaline-based compounds, derived from o-phenylenediamine, were synthesized and evaluated for their antibacterial activity. Among them, compounds 5m–5p displayed good to moderate activity with MICs of 4–16 μg/mL against S. aureus, 8–32 μg/mL against Bacillus subtilis, 8–32 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), and 4–32 μg/mL against E. coli. nih.gov Compound 5p, in particular, was identified as a potent broad-spectrum antibacterial agent. nih.gov

The antibacterial mechanism of some of these derivatives, such as compound 5p, is believed to involve compromising the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell death. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

| 4-pyridyl derivative (9c) | S. aureus ATCC 29213 | 1 |

| E. coli | 1 | |

| P. aeruginosa | 1 | |

| Quinazolone pyridinium 19a | Various strains | 0.5-8 |

| Compound 5p | S. aureus | 4-16 |

| B. subtilis | 8-32 | |

| MRSA | 8-32 | |

| E. coli | 4-32 |

Antitubercular Activity against Mycobacterium Strains

Several derivatives of the quinazoline scaffold have been investigated for their potential against Mycobacterium tuberculosis. A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro activity against the H37Rv strain and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov

Compounds 3l and 3m, which feature a di-substituted aryl moiety with halogens at the 2-position of the quinazoline scaffold, demonstrated a significant MIC of 2 µg/mL against the H37Rv strain. nih.gov Another compound, 3k, which has an imidazole (B134444) ring at the 2-position, showed an MIC of 4 µg/mL against the H37Rv strain and 16 µg/mL against MDR strains. nih.gov

Further research on quinolone derivatives identified compounds 6b6, 6b12, and 6b21 with MIC values against the H37Rv strain in the range of 1.2–3 μg/mL. rsc.org These compounds also showed excellent activity against the tested MDR-TB strain, with MICs of 3, 2.9, and 0.9 μg/mL, respectively. rsc.org Importantly, these three compounds were found to be non-toxic to A549 and Vero cells. rsc.org An antibacterial spectrum test on compound 6b21 indicated that it specifically inhibits M. tuberculosis. rsc.org

Additionally, a series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated, with compounds 3f, 3i, and 3o showing a notable MIC of 2.5 µg/mL against M. tuberculosis H37Rv. nih.gov This activity is comparable to the first-line antitubercular drugs ethambutol (B1671381) and rifampicin. nih.gov

Table 2: Antitubercular Activity of Selected this compound Derivatives against M. tuberculosis

| Compound | Strain | MIC (μg/mL) |

| 3l | H37Rv | 2 |

| 3m | H37Rv | 2 |

| 3k | H37Rv | 4 |

| MDR | 16 | |

| 6b6 | H37Rv | 1.2-3 |

| MDR-TB | 3 | |

| 6b12 | H37Rv | 1.2-3 |

| MDR-TB | 2.9 | |

| 6b21 | H37Rv | 1.2-3 |

| MDR-TB | 0.9 | |

| 3f, 3i, 3o | H37Rv | 2.5 |

Neuroprotective Effects and Associated Molecular Pathways

Derivatives of the quinazoline scaffold have also been explored for their neuroprotective potential. One area of investigation is their ability to counteract metal-induced cell death and oxidative stress, which are implicated in neurodegenerative diseases. nih.gov

A family of multitarget 7-amino-phenanthridin-6-one derivatives (APH) has been studied for these effects. nih.gov These compounds have shown selective chelating activity for ions such as iron, copper, and mercury, which can contribute to their neuroprotective action. nih.gov

The antioxidant effect of these derivatives appears to be mediated through the induction of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a key regulator of the transcription of antioxidant enzymes. nih.govnih.gov Under conditions of oxidative stress, Nrf2 is activated and promotes the expression of these protective enzymes. nih.gov The APH compounds have been shown to induce the Nrf2 pathway, leading to the overexpression of antioxidant enzymes and thereby exerting a neuroprotective effect. nih.gov

Specifically, compounds APH3, APH4, and APH5 were able to chelate mercury ions, while APH1, APH2, APH3, APH4, and APH5 could chelate iron and copper ions. nih.gov Among these, APH4 was identified as the most effective and safe compound in the study, reversing the cytotoxic effects induced by the metals. nih.gov

Structure Activity Relationships Sar of 4,7 Dichloroquinazolin 2 Amine and Its Analogues

Correlative Analysis of Substitution Patterns and Biological Activity

The biological activity of quinazoline (B50416) derivatives is profoundly influenced by the nature and position of substituents on the quinazoline ring. nih.gov The core structure of 4,7-dichloroquinazolin-2-amine presents three key positions for modification: the 2-amino group, the chlorine at position 4, and the chlorine at position 7.

Positional Effects of Substituents on the Quinazoline Ring (Positions 2, 4, and 7)

The substituents at positions 2, 4, and 7 of the quinazoline scaffold play a critical role in determining the compound's interaction with its biological targets. nih.gov

Position 2: The 2-amino group is a common feature in many biologically active quinazolines. Modifications at this position can significantly impact activity. For instance, in a series of quinazolinamine derivatives, the nature of the substituent on the 2-amino group was found to be a key determinant of their inhibitory activity against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp). nih.gov

Position 4: Position 4 is highly susceptible to attack by anionic reagents. nih.gov The chlorine atom at this position in this compound is a reactive site that can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This position is crucial for the interaction with the hinge region of many protein kinases, a common target for quinazoline-based inhibitors. The nature of the group at position 4 can influence binding affinity and selectivity.

Interactive Table: Positional Effects of Substituents on Quinazoline Analogs

| Position | General Observation | Example of Effect |

|---|---|---|

| 2 | Modifications to the amine group significantly alter biological activity. | In certain derivatives, the substituent on the 2-amino group is a key determinant of inhibitory activity against cancer resistance proteins. nih.gov |

| 4 | The substituent at this position is crucial for interaction with protein kinase hinge regions. | The chlorine atom is a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups to modulate binding. |

| 7 | Substituents on the benzene (B151609) ring modulate electronic properties and lipophilicity. | Electron-withdrawing groups at this position in related quinoline (B57606) compounds influence pKa and antiplasmodial activity. nih.govresearchgate.net |

Influence of Halogenation on Reactivity and Biological Profile

Halogen atoms, such as the two chlorine atoms in this compound, have a profound impact on the reactivity and biological profile of the molecule. nih.gov

The presence of chlorine atoms, which are electron-withdrawing, alters the electron distribution within the quinazoline ring system. This can affect the reactivity of the molecule, for instance, by making the 4-position more susceptible to nucleophilic attack. nih.gov

From a biological perspective, halogenation can influence several key properties:

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

Metabolic Stability: Halogenation can block sites of metabolism, leading to a longer half-life in the body. For example, fluorinated analogues of some quinazolinones have shown more potent CNS depressant activities and lower toxicities. nih.gov

In a study on 4-aminoquinolines, the type of halogen at the 7-position significantly influenced antiplasmodial activity. 7-iodo and 7-bromo derivatives were as active as the 7-chloro compounds, while 7-fluoro and 7-trifluoromethyl derivatives were generally less active. nih.gov This highlights the specific role that different halogens can play in biological interactions.

Contribution of Amine Moieties to Biological Specificity

The 2-amino group of this compound is a critical determinant of its biological specificity. Amine moieties in quinazoline derivatives are often involved in forming key hydrogen bonds with the target protein, which is essential for potent inhibition. nih.govnih.gov

The specific nature and substitution pattern of the amine group can fine-tune the compound's selectivity for different biological targets. For instance, the design of quinazoline-based dual inhibitors of FLT3 and AURKA kinases involved modifications to a urea (B33335) side chain, which includes amine functionalities, to optimize interactions within the ATP-binding site. nih.gov

Furthermore, the basicity of the amine group, which can be modulated by other substituents on the quinazoline ring, can influence the compound's ionization state at physiological pH. This, in turn, affects its solubility, cell permeability, and interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For quinazoline derivatives, QSAR models have been successfully developed to predict their activity against various targets. acs.orgigi-global.comtandfonline.comnih.gov

These models typically use a set of calculated molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. By correlating these descriptors with the observed biological activity (e.g., IC50 values), a predictive model can be built.

For example, 2D-QSAR and 3D-QSAR studies have been conducted on quinazoline derivatives to identify the structural features that are important for their anticancer activity. frontiersin.orgacs.orgtandfonline.com These models can provide valuable insights into the SAR and guide the design of new, more potent analogues. A robust QSAR model can be used to predict the activity of virtual compounds before they are synthesized, thus saving time and resources in the drug discovery process.

Rational Molecular Design Principles for Lead Optimization

The insights gained from SAR and QSAR studies provide a foundation for the rational design and lead optimization of this compound analogues. nih.govnih.gov Lead optimization is the process of modifying the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Key principles for the rational design of quinazoline-based inhibitors include:

Structure-Based Design: When the three-dimensional structure of the biological target is known, molecular docking studies can be used to predict how different analogues will bind. nih.gov This allows for the design of compounds with improved complementarity to the active site.

Scaffold Hopping: In some cases, the quinazoline core can be replaced with other heterocyclic systems to explore new chemical space and potentially discover compounds with improved properties.

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For example, a chlorine atom might be replaced with a trifluoromethyl group to alter electronic properties and lipophilicity.

Through iterative cycles of design, synthesis, and biological evaluation, guided by SAR and computational modeling, it is possible to optimize the structure of this compound to develop potent and selective drug candidates. nih.govnih.gov

Interactive Table: Rational Design Principles for Quinazoline Analogs

| Design Principle | Description | Application Example |

|---|---|---|

| Structure-Based Design | Utilizes the 3D structure of the target protein to design complementary ligands. | Docking studies to predict binding modes of new analogues within a kinase active site. nih.gov |

| Scaffold Hopping | Replacing the core chemical scaffold to explore new chemical space. | Investigating alternative heterocyclic systems to the quinazoline core for novel inhibitors. |

| Bioisosteric Replacement | Substituting functional groups with others having similar properties to enhance activity or pharmacokinetics. | Replacing a chlorine atom with a trifluoromethyl group to modify electronic properties and lipophilicity. |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including derivatives of 4,7-dichloroquinazolin-2-amine. springernature.comresearchgate.net It provides detailed information about the atomic connectivity and chemical environment of nuclei such as hydrogen (¹H) and carbon (¹³C). encyclopedia.pub

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, serves as the primary method for verifying the identity and assessing the purity of newly synthesized derivatives of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a derivative like 4,7-dichloro-6-nitroquinazoline, distinct signals are observed for each proton on the aromatic ring. For example, the protons H-2, H-5, and H-8 show signals as singlets at δ 9.18, 8.76, and 8.30 ppm, respectively, in CDCl₃. mdpi.com The chemical shifts are influenced by the electron-withdrawing or -donating nature of the substituents on the quinazoline (B50416) core.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. In quinazoline derivatives, the carbon atoms of the heterocyclic and benzene (B151609) rings resonate at characteristic chemical shifts. For instance, in 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, the carbon signals appear in the range of δ 65.7 to 163.4 ppm, with the carbonyl carbon (C=O) resonating at the downfield value of 163.4 ppm. rsc.org These spectra are crucial for confirming that the desired chemical transformation has occurred and for ensuring the absence of impurities. rsc.org

Table 1: Illustrative ¹H and ¹³C NMR Data for a Quinazoline Derivative Note: This table is a representative example based on typical chemical shifts for similar structures.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 9.0 | 115.0 - 150.0 |

| NH₂ | 5.0 - 7.0 (broad) | - |

| C-Cl | - | 125.0 - 140.0 |

| C=N | - | 150.0 - 165.0 |

| C-NH₂ | - | 155.0 - 160.0 |

Two-dimensional (2D) NMR techniques are essential for unambiguously determining the regiochemistry of substitution on the this compound scaffold. youtube.comresearchgate.net These experiments reveal correlations between nuclei, allowing for the mapping of the complete molecular structure. oaji.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu It is used to trace out the proton spin systems within the molecule, for example, identifying adjacent protons on the benzene ring of the quinazoline core. epfl.ch

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (¹JCH). youtube.comsdsu.edu This allows for the direct assignment of carbon signals based on the previously assigned proton spectrum. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). epfl.chcore.ac.uk HMBC is particularly crucial for establishing connectivity between different parts of a molecule and for assigning quaternary carbons (carbons with no attached protons). For example, a correlation from a proton on the benzene ring to a carbon atom in the pyrimidine (B1678525) ring can confirm the regiochemistry of a substituent. oaji.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound derivatives and to gain structural information through the analysis of their fragmentation patterns. purdue.edu Upon ionization, the molecule forms a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), the mass-to-charge ratio (m/z) of which provides the molecular weight. mdpi.com

For 4,7-dichloro-6-nitroquinazoline, the protonated molecular ion [M+H]⁺ is observed at m/z 244.0, which corresponds to its calculated molecular weight. mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

The fragmentation pattern observed in the MS/MS spectrum offers valuable structural clues. For quinazoline and related quinoline (B57606) structures, common fragmentation pathways include the loss of small neutral molecules. nih.govresearchgate.net For example, derivatives often show characteristic fragment ions corresponding to the loss of H₂O or CO. nih.gov The presence of two chlorine atoms in this compound derivatives results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with peaks separated by 2 Da (for ³⁵Cl and ³⁷Cl isotopes), which helps in their identification.

Table 2: Representative Mass Spectrometry Data for a Dichloro-substituted Quinazoline Derivative

| Ion/Fragment | Description | Expected m/z Pattern |

| [M+H]⁺ | Protonated Molecular Ion | Shows isotopic pattern for two chlorine atoms |

| [M+H - Cl]⁺ | Loss of a Chlorine atom | - |

| [M+H - HCl]⁺ | Loss of Hydrogen Chloride | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups:

N-H Stretching: The amino group (-NH₂) at the 2-position typically shows one or two sharp absorption bands in the region of 3300-3500 cm⁻¹. pressbooks.publibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. libretexts.org

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the pyrimidine ring and the C=C bonds of the aromatic system appear in the 1650-1450 cm⁻¹ region. mdpi.com

C-Cl Stretching: The carbon-chlorine stretching vibrations typically occur in the fingerprint region, below 800 cm⁻¹.

For example, the IR spectrum of 4,7-dichloro-6-nitroquinazoline shows characteristic peaks at 3089 cm⁻¹ (C-H stretch), 1645 and 1610 cm⁻¹ (C=N stretch), and 1546 cm⁻¹ (C=C stretch). mdpi.com

X-ray Crystallography of this compound Derivatives for Solid-State Conformation

By obtaining suitable single crystals of a this compound derivative, its crystal structure can be determined. nih.govmdpi.com The resulting structural data can confirm the regiochemistry of substitutions, reveal the planarity of the quinazoline ring system, and identify intermolecular interactions such as hydrogen bonding. For example, the amino group at the C2 position and nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, influencing the crystal packing. This detailed structural information is invaluable for understanding the molecule's physical properties and for designing new derivatives with specific biological activities. nih.gov

Strategic Research Applications and Future Perspectives

Role as a Versatile Building Block in Medicinal Chemistry Programs

In medicinal chemistry, the concept of a "building block" refers to a chemical entity that serves as a reliable foundation for constructing a variety of more complex molecular structures. 4,7-Dichloroquinazolin-2-amine exemplifies this role through its inherent reactivity and the privileged nature of its core scaffold.

The primary utility of this compound lies in its function as a precursor for compounds with significant pharmacological activity. The presence of two chlorine atoms at positions 4 and 7 allows for selective chemical modifications. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), a characteristic that is extensively exploited in the synthesis of various 4-aminoquinazoline derivatives. nih.gov This regioselectivity is a key feature that medicinal chemists leverage to build molecular complexity and synthesize libraries of compounds for biological screening.

Researchers have successfully synthesized novel series of quinazoline (B50416) derivatives by reacting dichloroquinazoline intermediates with various anilines. This common synthetic route underscores the compound's role as a foundational reagent. For instance, a potent inducer of apoptosis, 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified through research programs that utilize such chloroquinazoline precursors. This highlights the pathway from a simple building block to a complex molecule with potential therapeutic applications.

| Precursor Scaffold | Reactant | Resulting Compound Class | Potential Application |

| 2,4-Dichloroquinazoline (B46505) | Primary or Secondary Amines | 2-Chloro-4-aminoquinazolines | Antitumor, Antiviral, Anti-inflammatory nih.gov |

| 2,4-Dichloro-6,7-dimethoxy quinazoline | Aniline (B41778) Derivatives | 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazolines | Anti-inflammatory |

| Chloroquinazoline Intermediate | N-methyl-p-anisidine | 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Apoptosis Induction |

The 4-aminoquinazoline core, readily accessible from this compound, is considered a "privileged structure" in medicinal chemistry. nih.gov This term describes a molecular framework that is capable of binding to multiple biological targets, making it a fruitful scaffold for the development of new drugs. nih.gov The quinazoline scaffold is a key component in a number of approved drugs and is a central focus in the development of targeted therapies, including kinase inhibitors for cancer treatment.

The versatility of the quinazoline scaffold allows for the creation of extensive compound libraries by varying the substituents at different positions. This approach has led to the discovery of quinazoline derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties. nih.govnih.gov The development of new analogs based on this scaffold continues to be an active area of research, aiming to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Beyond its direct applications in drug discovery, this compound is a valuable tool in the broader fields of organic synthesis and heterocyclic chemistry. The predictable and selective reactivity of its chlorine atoms makes it an excellent model system for studying reaction mechanisms and developing new synthetic methods.

The regioselective nucleophilic aromatic substitution (SNAr) at the C4 position is a cornerstone of its synthetic utility. nih.gov Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of the 2,4-dichloroquinazoline ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack compared to the C2 position. nih.gov This inherent electronic property allows chemists to control the outcome of reactions with a high degree of precision, selectively replacing the C4 chlorine while leaving the C7 chlorine and C2 amine group intact for subsequent transformations. This step-wise functionalization is crucial for the controlled construction of complex heterocyclic systems.

Identification and Validation of Novel Biological Targets

Phenotypic screening, a key strategy in drug discovery, involves testing compounds for their effects on cellular or organismal behavior without a preconceived notion of the target. nih.gov Libraries of compounds synthesized from the this compound scaffold can be employed in such screens to identify molecules that produce a desired biological response.

Once a bioactive compound is identified, the next critical step is target identification—determining the specific protein or pathway with which the molecule interacts to produce its effect. nih.govnih.gov Modern chemical biology provides several methods for this, including:

Affinity-Based Pull-Downs : The bioactive quinazoline derivative can be chemically modified with a tag (like biotin). This tagged molecule is then used to "pull down" its binding partners from cell lysates, which can be identified by mass spectrometry. nih.gov

Cellular Thermal Shift Assays (CETSA) : This label-free method relies on the principle that a protein becomes more stable to heat denaturation when its ligand is bound. By comparing the thermal stability of proteins in the presence and absence of the quinazoline derivative, the specific target can be identified.

By using derivatives of this compound as chemical probes, researchers can uncover previously unknown roles of proteins in disease, thereby identifying and validating novel biological targets for future therapeutic intervention. nih.gov

Future Directions in Synthetic Methodologies and Process Development

While established synthetic routes for quinazoline derivatives exist, future research is focused on developing more efficient, scalable, and environmentally friendly processes. orgsyn.org Key areas of development include:

Catalysis : The use of advanced catalysts, such as palladium complexes for Buchwald-Hartwig amination, can enable reactions under milder conditions, improving functional group tolerance and reducing energy consumption.

Flow Chemistry : Continuous flow reactors offer advantages over traditional batch processing, including better heat and mass transfer, improved safety for handling hazardous reagents, and the potential for streamlined, automated synthesis.

Green Chemistry : The development of synthetic routes that utilize less hazardous solvents and reagents, and generate less waste, is a major goal. This includes exploring microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.

The transition from laboratory-scale synthesis to industrial production requires robust and economically viable processes. orgsyn.org Future work will focus on optimizing reaction conditions and purification methods to ensure high yield and purity on a larger scale, making these valuable intermediates more accessible for research and development.

Emerging Therapeutic Potential (Preclinical Stage)

The quinazoline scaffold is associated with a broad spectrum of pharmacological activities, and new derivatives are continuously being explored at the preclinical level for their therapeutic potential across various diseases.

| Therapeutic Area | Mechanism/Target Class | Reference Compound Class |

| Oncology | Kinase Inhibition (e.g., EGFR), Tubulin Polymerization Inhibition, DNA Repair Enzyme Inhibition | 4-Aminoquinazolines |

| Inflammatory Diseases | Cyclooxygenase (COX) Enzyme Inhibition | Quinazolinone Derivatives |

| Infectious Diseases | Antimalarial, Antiviral, Antibacterial | 4-Aminoquinazolines nih.gov |

| Neurodegenerative Diseases | Targets related to Alzheimer's disease | 2,4-Diaminoquinazolines nih.gov |

Novel compounds derived from this compound are being evaluated in vitro and in vivo models. For example, derivatives of the related 7-chloroquinoline-4-amine have shown promising antiplasmodial activity against both sensitive and multi-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov This highlights the ongoing potential to generate new drug candidates from this structural class to address significant global health challenges. While these findings are promising, they represent an early stage of the drug discovery pipeline, with further research required to establish efficacy and safety for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.